molecular formula C22H18F3N3O B11565581 6-(3-methoxyphenyl)-3-methyl-1-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

6-(3-methoxyphenyl)-3-methyl-1-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B11565581
M. Wt: 397.4 g/mol
InChI Key: VWGNBNSBCJUCEK-UHFFFAOYSA-N
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Description

6-(3-methoxyphenyl)-3-methyl-1-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound that belongs to the pyrazolopyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a trifluoromethyl group and methoxyphenyl substituents, suggests it may have interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-methoxyphenyl)-3-methyl-1-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine derivatives with 1,3-diketones.

    Cyclization to form the pyrazolopyridine core: This step often involves cyclization reactions under acidic or basic conditions.

    Introduction of substituents: The methoxyphenyl, methylphenyl, and trifluoromethyl groups can be introduced through various substitution reactions, often using reagents like methyl iodide, trifluoromethyl iodide, and methoxybenzene under appropriate conditions.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-(3-methoxyphenyl)-3-methyl-1-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce or modify functional groups on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine, nitration using nitric acid and sulfuric acid.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent due to its unique structure and possible biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(3-methoxyphenyl)-3-methyl-1-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the methoxyphenyl and methylphenyl groups can influence the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolopyridine derivatives: These compounds share the core structure but differ in their substituents, leading to varied biological activities.

    Trifluoromethylated compounds: Known for their enhanced metabolic stability and binding affinity.

    Methoxyphenyl derivatives: Often exhibit significant biological activity due to the presence of the methoxy group.

Properties

Molecular Formula

C22H18F3N3O

Molecular Weight

397.4 g/mol

IUPAC Name

6-(3-methoxyphenyl)-3-methyl-1-(4-methylphenyl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C22H18F3N3O/c1-13-7-9-16(10-8-13)28-21-20(14(2)27-28)18(22(23,24)25)12-19(26-21)15-5-4-6-17(11-15)29-3/h4-12H,1-3H3

InChI Key

VWGNBNSBCJUCEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=N2)C)C(=CC(=N3)C4=CC(=CC=C4)OC)C(F)(F)F

Origin of Product

United States

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